N'-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide
Overview
Description
Hydrazones are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (C=N) linked to a nitrogen-nitrogen single bond (N-N)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide has several scientific research applications:
Nonlinear Optics: The compound exhibits nonlinear optical properties, making it useful in the development of optical materials and devices.
Antibacterial Activity: It has shown potential antibacterial properties, which can be explored for developing new antibacterial agents.
Analytical Chemistry: The compound can be used as a reagent in various analytical techniques due to its ability to form complexes with metal ions.
Mechanism of Action
The mechanism of action of N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide involves its interaction with molecular targets through its hydrazone linkage. The compound can form stable complexes with metal ions, which can influence its biological activity. In antibacterial applications, it is believed to interfere with bacterial cell wall synthesis or function, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
N’-[4-(dimethylamino)benzylidene]-4-hydroxybenzohydrazide: Similar in structure but with a hydroxyl group instead of a methoxy group.
4-{[4-(dimethylamino)benzylidene]amino}-1,2,4-triazole derivatives: These compounds share the dimethylamino benzylidene moiety but differ in the rest of the structure.
Uniqueness
N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct optical and biological properties. The presence of both dimethylamino and methoxy groups enhances its electron-donating ability, contributing to its nonlinear optical behavior and potential biological activity.
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20(2)15-8-4-13(5-9-15)12-18-19-17(21)14-6-10-16(22-3)11-7-14/h4-12H,1-3H3,(H,19,21)/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHBNCVJTADSGR-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.